molecular formula C31H27BrN2O B12615575 9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

Cat. No.: B12615575
M. Wt: 523.5 g/mol
InChI Key: WOIMQPOHCANQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of bromine, naphthalene, and phenyl groups further adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] typically involves multi-step organic reactions. One common approach is to start with the bromination of naphthalene derivatives, followed by the formation of the spiro compound through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthalen-2-yl derivatives.

Scientific Research Applications

9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]
  • 9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclopentane]

Uniqueness

The uniqueness of 9-Bromo-2-naphthalen-2-yl-4’-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclohexane] lies in its specific spiro structure and the combination of functional groups. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C31H27BrN2O

Molecular Weight

523.5 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C31H27BrN2O/c32-26-12-13-30-27(19-26)29-20-28(25-11-10-22-8-4-5-9-24(22)18-25)33-34(29)31(35-30)16-14-23(15-17-31)21-6-2-1-3-7-21/h1-13,18-19,23,29H,14-17,20H2

InChI Key

WOIMQPOHCANQBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC6=CC=CC=C6C=C5)C7=C(O2)C=CC(=C7)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.